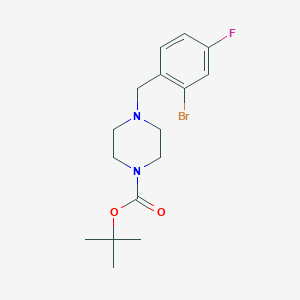

tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a benzyl group that is further substituted with bromine and fluorine atoms

Wirkmechanismus

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

The favorable interaction with macromolecules attributed to the piperazine ring’s conformational flexibility and polar nitrogen atoms is considered an important synthetic strategy in drug discovery .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties of compounds containing piperazine rings are considered important factors in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide, such as 2-bromo-4-fluorobenzyl chloride.

Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected by reacting it with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromine and fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyl position, to form various derivatives.

Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce benzyl alcohols or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine ring is a common motif in many pharmaceuticals, and the presence of bromine and fluorine atoms can enhance biological activity and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-chlorobenzyl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s reactivity and biological activity, making it a valuable compound for targeted research applications.

Biologische Aktivität

tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate (CAS No. 460094-96-6) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is well-known for its diverse pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects. The specific substitutions on the aromatic ring (bromine and fluorine) may influence its interaction with biological targets, making it a candidate for further research.

- Molecular Formula : C16H22BrFN2O2

- Molecular Weight : 373.26 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Melting Point : 140°C to 144°C

Antidepressant and Antipsychotic Potential

Piperazine derivatives have been extensively studied for their antidepressant and antipsychotic properties. For instance, compounds like aripiprazole and risperidone, which contain piperazine rings, exhibit significant activity against schizophrenia and bipolar disorder . The unique substituents in this compound may enhance or alter these effects, warranting investigation into its efficacy as a therapeutic agent.

Cannabinoid Receptor Modulation

Recent studies indicate that certain piperazine derivatives can act as modulators of the endocannabinoid system. This system plays a vital role in pain management and neurological disorders. Interaction studies involving receptor activity suggest that this compound could influence cannabinoid receptors, potentially offering therapeutic benefits in pain relief and inflammation .

Research Findings

Research exploring the biological activity of related compounds has shown promising results:

These findings suggest that similar compounds may serve as lead candidates for developing new drugs targeting various conditions.

Case Studies

While direct case studies on this compound are scarce, analogous compounds have demonstrated significant biological activities:

- Study on Piperazine Derivatives : A study investigated various piperazine derivatives for their antichlamydial activity, finding that modifications significantly affected their efficacy against Chlamydia species .

- Antidepressant Activity : Research on structurally similar compounds has indicated potential antidepressant effects through modulation of serotonin receptors, suggesting that this compound may exhibit similar properties .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBAGTCXKXRCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609630 | |

| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460094-96-6 | |

| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.